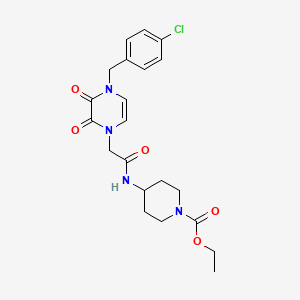

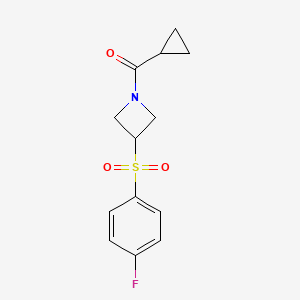

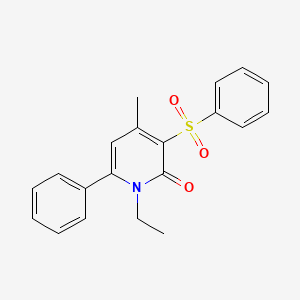

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-1-phenylethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of pyrazolylpyridazine . Pyrazolylpyridazine is a non-fused biheterocyclic system, and its derivatives have a wide spectrum of biological activity . They have been used in agriculture as insecticides, fungicides, and herbicides .

Synthesis Analysis

A targeted synthesis of a number of new potentially biologically active derivatives based on the corresponding 2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]thio}acetohydrazide was carried out . The reactions of hydrazide A with aryl isocyanate, aryl and alkyl isothiocyanates were performed .Molecular Structure Analysis

In the molecules of compounds 1 and 2, the rotation around amide bonds is hindered, as a result of which some signals in the 1H and 13C NMR spectra are broadened .Chemical Reactions Analysis

When hydrazide A reacted with ethyl isothiocyanate in anhydrous benzene, the hydrogen atom of the NH2 group was replaced, as a result of which the reaction proceeded without ring closure with the formation of compound 3 .Wissenschaftliche Forschungsanwendungen

Heterocyclic Chemistry and Synthetic Applications

Synthesis and Chemical Properties : Research on related heterocyclic compounds, such as pyrazolyl-substituted pyridazinones, focuses on their synthesis and the exploration of their chemical properties. These compounds serve as precursors for a variety of heterocyclic compounds, demonstrating considerable chemical reactivity and potential for pharmacological activity. For instance, novel 1-[6-(p-tolyl)pyridazin-3-yl]pyrazole-o-aminonitriles were synthesized and used as precursors for the preparation of unreported pyrazolo[3,4-d]pyrimidines, highlighting their significant chemical versatility and potential for further applications in medicinal chemistry (Eljazi I. Al-Afaleq & S. Abubshait, 2001).

Biological Activities and Pharmacological Potential

Antimicrobial and Antioxidant Activities : Studies on pyridazine and pyrazole derivatives, including those related to the chemical structure of interest, have shown these compounds to possess antimicrobial and antioxidant activities. This suggests their potential utility in developing new therapeutic agents. For example, novel pyridine and fused pyridine derivatives demonstrated moderate to good binding energies on target proteins and exhibited antimicrobial and antioxidant activity, indicating their potential as leads for drug development (E. M. Flefel et al., 2018).

Anticancer Potential

Evaluation of Antitumor Activities : The exploration of pyrazolyl-substituted compounds in anticancer research has yielded promising results, with some compounds showing high activities against various carcinoma cell lines. This underscores the importance of these compounds in the search for new anticancer agents. Specifically, compounds derived from pyrazolyl-substituted 2(3H)-furanone showed significant anticancer activities, highlighting the therapeutic potential of these molecules (Wael S. I. Abou-Elmagd et al., 2016).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Similar compounds with pyrazole and pyridazine rings have shown affinity towards cholinesterase (ache and bche) active sites . These enzymes play a crucial role in neurological functions by breaking down acetylcholine, a neurotransmitter involved in memory and muscle control.

Pharmacokinetics

Similar compounds have shown potent activity against various strains, suggesting good bioavailability

Result of Action

The inhibition of cholinesterase could lead to an increase in acetylcholine levels, potentially improving memory and cognition. This suggests that the compound could have therapeutic potential for neurological disorders linked to acetylcholinesterase activity .

Eigenschaften

IUPAC Name |

1-phenyl-2-(6-pyrazol-1-ylpyridazin-3-yl)sulfanylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4OS/c20-13(12-5-2-1-3-6-12)11-21-15-8-7-14(17-18-15)19-10-4-9-16-19/h1-10H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNIJVXWEHJMRTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CSC2=NN=C(C=C2)N3C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

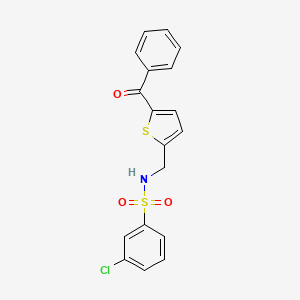

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-4-methyl-3-nitrobenzamide](/img/structure/B2920745.png)

![3-[(2E)-3-(2,3-dimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2920748.png)

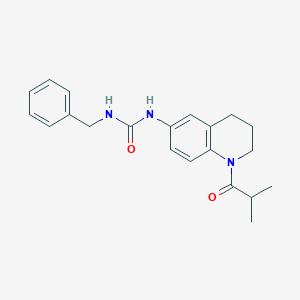

![3-{4-benzyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-(3,5-dimethylphenyl)propanamide](/img/structure/B2920751.png)

![methyl 2-(8-(2-ethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2920755.png)

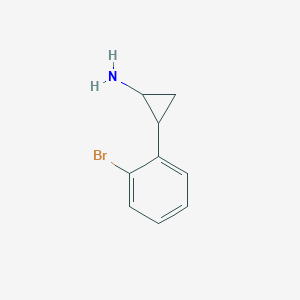

![[5-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]acetic acid](/img/structure/B2920756.png)

![N-[(5-ethylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2920763.png)